(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
Properties
IUPAC Name |
[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(15-6-2-1-3-7-15)17-8-4-5-9-18(17)20(25)22-12-13-23-16(14-22)10-11-21-23/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJFJNYWNZDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final assembly: The final step involves the coupling of the benzoylphenyl moiety with the dihydropyrazolopyrazine core, which can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide (LDA) to replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or LDA in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). Research indicates that derivatives of the 6,7-dihydropyrazolo[1,5-a]pyrazine structure exhibit significant antiviral activity due to their ability to inhibit viral replication.
Case Study: Hepatitis B Virus Inhibition
In a study documented in patent WO2020089456A1, several derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine were synthesized and tested for their efficacy against HBV. The results showed that specific analogs demonstrated low cytotoxicity and effective inhibition of HBV replication, suggesting their potential as therapeutic agents for HBV treatment .
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research has shown that similar pyrazolo derivatives possess significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-benzoylphenyl derivative | E. coli | 12 µg/mL |
| 2-benzoylphenyl derivative | S. aureus | 10 µg/mL |
| 2-benzoylphenyl derivative | P. aeruginosa | 15 µg/mL |
These findings suggest that the structural features of the compound enhance its antimicrobial efficacy .
Therapeutic Potential
The compound's diverse biological activities position it as a promising candidate for further development in therapeutic applications:
- Antiviral Therapies : Its effectiveness against HBV suggests potential use in antiviral drug formulations.
- Antimicrobial Agents : The antimicrobial properties indicate applicability in developing new antibiotics.
- Cancer Research : The ability to induce apoptosis may lead to its application in oncology as a cytotoxic agent against tumor cells.
Mechanism of Action
The mechanism of action of (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone with structurally related compounds, focusing on molecular features, bioactivity, and synthesis:
Key Structural and Functional Differences:
Core Heterocycle: The target compound features a dihydropyrazolo[1,5-a]pyrazine core, while analogs in and utilize pyrimidinone or pyrimidine rings. The pyrazine core may offer distinct electronic properties compared to pyrimidine derivatives .
Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but reduce solubility . Bulky aromatic substituents (e.g., benzoylphenyl in the target compound) may improve target affinity but limit blood-brain barrier penetration .
Bioactivity: Compounds with diazenyl groups () exhibit pronounced antimicrobial activity, likely due to redox-modulating properties . The 3,4-dimethoxyphenethyl group in ’s compound facilitates protein interactions, as evidenced by crystallographic data .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , which emphasize regioselectivity and mild reaction conditions .
- Bioactivity Potential: While direct bioactivity data for the target compound is absent, its structural similarity to and ’s compounds suggests possible antimicrobial or protein-binding roles. The benzoylphenyl group may confer unique selectivity profiles compared to chlorophenyl or methoxy analogs .
- Structure-Activity Relationships (SAR): Substituents at the 2-position (e.g., benzoylphenyl vs. hydroxy-methylphenyl) critically influence solubility and target engagement .
Biological Activity
The compound (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article focuses on its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2), exploring its mechanisms, efficacy, and applications in treating various neurological disorders.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 329.35 g/mol
- CAS Number : 2034236-90-1
The compound features a complex structure with a benzoyl group and a dihydropyrazolo framework, which contributes to its biological activity.
The primary mechanism of action for this compound is its role as a negative allosteric modulator of mGluR2 receptors. These receptors are involved in various neurological processes, including mood regulation and cognitive function. By modulating these receptors, the compound can potentially influence conditions such as:
- Depressive Disorders
- Neurocognitive Disorders
- Schizophrenia Spectrum Disorders
Efficacy as a Negative Allosteric Modulator
Recent studies have demonstrated that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant potency as NAMs for mGluR2. A notable compound from this series showed a 100-fold improvement in potency compared to earlier compounds. This was assessed through pharmacokinetic-pharmacodynamic (PK-PD) relationships indicating effective receptor occupancy in vivo at doses as low as 0.32 mg/kg .
Case Study: Compound Evaluation
A specific case study evaluated the biological activity of compound 11 , derived from the aforementioned series. This compound was selected based on its favorable selectivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The study revealed that it could enhance cognitive function in animal models, suggesting potential therapeutic applications for cognitive deficits associated with psychiatric disorders .
Comparative Biological Activity Table
Future Directions
The ongoing research into the biological activity of this compound suggests promising avenues for drug development targeting mGluR2. Further studies are needed to explore:
- Long-term effects and safety profiles in human subjects.
- Potential combinations with other therapeutic agents for enhanced efficacy.
- Broader applications in neurodevelopmental and neurodegenerative disorders.
Q & A
Basic: What is the synthetic route for (2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, and what are the critical steps?
Methodological Answer:
The synthesis involves a multi-step scaffold-hopping strategy (Scheme 1 in ):
Core Formation : Reacting 5-ethanolate derivatives with diethyl carbonate to form a 2,4-diketone intermediate ( ).
Cyclization : Treating the intermediate with hydrazine to generate pyrazole rings (e.g., 7a and 7b with 98% and 44% yields, respectively) .
Functionalization : N-alkylation and Boc deprotection to yield bicyclic lactams (e.g., 9a and 9b with 84% and 43% yields) .
Aryl Coupling : Copper- or palladium-mediated N-arylation to introduce eastern/western aromatic groups (e.g., 4k via CuI coupling at 120°C) .
Critical Steps :
- Regioselectivity : Separation of N-alkylation isomers (e.g., 7a vs. 7b) .
- Solubility : Use of 20% β-cyclodextrin to enhance absorption despite low intrinsic solubility .
Basic: How is mGlu5 PAM activity evaluated in vitro, and what EC50 values are reported?
Methodological Answer:
- Assay Design :
- Key Data :
Advanced: How do structural modifications influence mGlu5 PAM efficacy and selectivity?
Methodological Answer:
SAR Strategies (Table 1 in ):
- Eastern Aryl : Para-fluorophenyl (4c) enhances potency vs. ortho/meta (4a,b); pyridine (4k) reduces mGlu3 antagonism .
- Western Aryl : 3-Fluorophenyl (4w) improves potency but retains mGlu3 activity; methyl groups (4r) reduce efficacy .
- Linker Optimization : –CH2–O– spacers (4x) improve selectivity vs. –O–CH2– (4y loses activity) .
Key Finding : Pyridine substitution in 4k achieves >50-fold mGlu5 selectivity, critical for reducing off-target toxicity .
Advanced: How are pharmacokinetic properties (e.g., bioavailability) assessed?
Methodological Answer:
- ADMET Profiling :
- In Vivo PK :
Advanced: What in vivo models evaluate efficacy in schizophrenia-related behaviors?
Methodological Answer:
- Amphetamine-Induced Hyperlocomotion (AHL) :
- Limitations : Efficacy at higher doses (100 mg/kg) may coincide with CNS toxicity, necessitating MTD studies .
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Case Study (4k) :
Pharmacodynamic Modeling : Relate free brain concentrations to receptor occupancy .
Efficacy Refinement : Test weaker PAMs (e.g., VU0462807 in ) to avoid overactivation-related toxicity .
Advanced: What strategies mitigate CNS toxicity observed in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
